molecular formula C20H18N2O4S B3140977 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide CAS No. 478064-25-4

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide

Cat. No.: B3140977
CAS No.: 478064-25-4
M. Wt: 382.4 g/mol
InChI Key: YXBKTUIUENZVFM-UHFFFAOYSA-N
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Description

“N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide” is a chemical compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 . It is also known by other names such as “N’-methanesulfonyl-1H,2H-naphtho [2,1-b]furan-2-carbohydrazide” and "Naphtho [2,1-b]furan-2-carboxylic acid, 1,2-dihydro-, 2- (methylsulfonyl)hydrazide" .


Synthesis Analysis

The synthesis of dihydronaphthofurans, a class of arene ring-fused furans to which this compound belongs, involves various procedures including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .


Molecular Structure Analysis

The molecular structure of this compound is derived from its IUPAC name. It contains a dihydronaphthofuran ring fused with a carbonyl group attached to a methanesulfonyl hydrazide group .


Chemical Reactions Analysis

The chemical reactions involving dihydronaphthofurans include various synthetic procedures such as annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.34 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Chemical Properties

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide is involved in various synthetic chemical reactions. For instance, Osyanin et al. (2013) developed a route to synthesize 1,2-dihydronaphtho[2,1-b]furans, which might include derivatives of the specified compound (Osyanin, Osipov, & Klimochkin, 2013). Vaughan and Jha (2009) reported the formation of dihydronaphtho[2,1-b]furans under specific conditions, which could be relevant to understanding the synthesis of the compound (Vaughan & Jha, 2009).

Biological Activity

Research by Islam et al. (2020) suggests that derivatives of 1,2-dihydronaphtho[2,1-b]furan, a closely related compound, exhibit anti-proliferative potential against certain cancer cells, indicating possible medicinal applications (Islam et al., 2020).

Natural Product Synthesis

Xia and Lee (2013) described a method for synthesizing diverse dihydronaphtho[1,2-b]furans, which could be applicable to synthesizing natural products containing similar structural motifs to this compound (Xia & Lee, 2013).

Mechanism of Action

Target of Action

It’s worth noting that dihydronaphthofurans (dhns), a class of compounds to which this compound belongs, are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .

Mode of Action

It’s known that dhns exhibit photochromic properties when exposed to uv or sunlight at room temperature . This suggests that the compound might interact with its targets in a light-dependent manner, leading to changes in its chemical structure and consequently its biological activity.

Biochemical Pathways

It’s known that dhns are involved in a wide range of biological and pharmacological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available literature. Therefore, it’s difficult to outline its impact on bioavailability. The compound’s photochromic properties suggest that its pharmacokinetic profile might be influenced by light exposure .

Result of Action

It’s known that dhns have relevant biological and pharmacological activities . This suggests that the compound could potentially induce a variety of molecular and cellular effects.

Action Environment

The compound’s action, efficacy, and stability might be influenced by environmental factors such as light exposure due to its photochromic properties . Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical substances.

Biochemical Analysis

Biochemical Properties

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide can modulate inflammatory responses and potentially reduce cancer cell proliferation .

Cellular Effects

The effects of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cell lines, including colon, lung, and prostate cancer cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of NF-κB by this compound leads to decreased expression of genes involved in cell proliferation and survival, thereby promoting apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide exerts its effects through several mechanisms. It binds to specific sites on the NF-κB protein complex, preventing its activation and subsequent translocation to the nucleus . This inhibition blocks the transcription of target genes involved in inflammation and cell survival. Additionally, this compound may interact with other biomolecules, such as enzymes involved in oxidative stress responses, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, maintaining its activity over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of NF-κB activity and prolonged cytotoxic effects on cancer cells . The compound may undergo degradation under certain conditions, which could affect its efficacy .

Dosage Effects in Animal Models

The effects of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide vary with different dosages in animal models. At lower doses, the compound effectively inhibits NF-κB activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism may lead to the formation of reactive intermediates that can further modulate cellular processes . Additionally, its effects on metabolic flux and metabolite levels have been studied, revealing alterations in pathways related to energy production and oxidative stress .

Transport and Distribution

Within cells and tissues, N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular components .

Subcellular Localization

The subcellular localization of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with NF-κB and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-21-20(23)19-12-17-16-5-3-2-4-14(16)8-11-18(17)26-19/h2-11,19,22H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBKTUIUENZVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126043
Record name 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478064-25-4
Record name 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478064-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide
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N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide
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N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide
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N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide
Reactant of Route 6
N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide

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